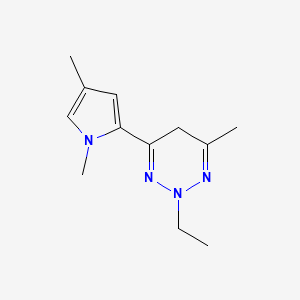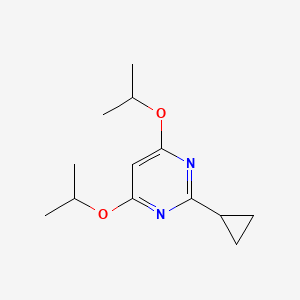
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile is a nitrogen-rich compound with the molecular formula C7H11N5. It is known for its unique structure, which includes a pyrazole ring substituted with amino groups and an isopropyl group.
Métodos De Preparación
The synthesis of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the reaction of methanetricarbonitrile potassium salt with isopropylhydrazine hydrochloride. This reaction is carried out in a microwave vial with water as the solvent, and the mixture is heated to 100°C . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times.
Análisis De Reacciones Químicas
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various nitrogen-rich compounds, which are of interest in the development of energetic materials.
Biology: This compound has been identified as a novel ATP antagonist with moderate efficacy against CDK2-cyclin E, which is crucial in cell cycle regulation.
Medicine: Its potential as an anti-biofilm agent has been explored, with studies showing its effectiveness in inhibiting biofilm formation.
Industry: The compound is used in radical-mediated C–N bond activation, a powerful methodology in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as CDK2-cyclin E. As an ATP antagonist, it inhibits the activity of this kinase, thereby affecting cell cycle progression. The compound’s structure allows it to bind to the active site of the kinase, preventing ATP from binding and exerting its effects.
Comparación Con Compuestos Similares
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
3,5-Diamino-1H-pyrazole-4-carbonitrile: This compound lacks the isopropyl group, which may affect its reactivity and applications.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This nitrogen-rich energetic material has a different substitution pattern on the pyrazole ring, leading to distinct properties and applications.
Propiedades
Número CAS |
1390635-68-3 |
|---|---|
Fórmula molecular |
C7H11N5 |
Peso molecular |
165.20 g/mol |
Nombre IUPAC |
3,5-diamino-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H11N5/c1-4(2)12-7(10)5(3-8)6(9)11-12/h4H,10H2,1-2H3,(H2,9,11) |
Clave InChI |
UDKDAYNFEXEIHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C(C(=N1)N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)




